molecular formula C7H11NO4 B14814527 (E)-4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid

(E)-4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B14814527
M. Wt: 173.17 g/mol
InChI Key: SAUVQRXQIQIYKI-NSCUHMNNSA-N
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Description

(E)-4-((2-Methoxyethyl)amino)-4-oxobut-2-enoic acid (CAS 54930-23-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol, this molecule is characterized by its (E)-configured enoic acid backbone substituted with a 2-methoxyethylamide group . This structural motif is of significant interest in medicinal chemistry, particularly in the design and synthesis of prodrugs. Patent literature identifies this compound and its analogs as key intermediates in the development of prodrugs for fumaric acid esters, such as methyl hydrogen fumarate . These prodrugs are investigated for their potential immunomodulatory and anti-inflammatory effects, drawing connections to established therapeutic areas . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions. Please note that the search results do not provide a comprehensive profile of this compound's specific mechanism of action or its full range of applications in biological research.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(E)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2+

InChI Key

SAUVQRXQIQIYKI-NSCUHMNNSA-N

Isomeric SMILES

COCCNC(=O)/C=C/C(=O)O

Canonical SMILES

COCCNC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Claisen Condensation for Keto-Ester Intermediates

A foundational step in synthesizing enoic acid derivatives involves the preparation of α-keto esters via Claisen condensation. In a protocol adapted from the synthesis of methyl phenylpyruvates, aryl methyl ketones react with dimethyl oxalate under basic conditions to form substituted methyl pyruvates. For example:

$$
\text{Ar-C(O)-CH}3 + \text{(CO}2\text{Me)}2 \xrightarrow{\text{MeONa/MeOH}} \text{Ar-C(O)-CO-CO}2\text{Me}
$$

Key Conditions :

  • Microwave irradiation (250 W, 30°C, 5 min) enhances reaction efficiency.
  • Acidification (pH 3–4) precipitates the keto-enol tautomer, with ratios determined via $$ ^1\text{H} $$ NMR.

Adaptation for Target Compound :
Substituting aryl ketones with alkyl variants (e.g., methoxyethyl derivatives) could yield precursors for subsequent amination.

Three-Component Coupling with 2-Methoxyethylamine

The target compound’s amine moiety is introduced via a three-component reaction between α-keto esters, aldehydes, and amines. A representative procedure from pyrrol-2-one syntheses involves:

  • Imine Formation :
    $$
    \text{R-CHO} + \text{H}2\text{N-(CH}2\text{)}2\text{-O-Me} \rightarrow \text{R-CH=N-(CH}2\text{)}_2\text{-O-Me}
    $$

    • Solvent: 1,4-dioxane or ethanol.
    • Time: 15 min to 3 h.
  • Cyclocondensation with Keto-Ester :
    $$
    \text{Imine} + \text{Ar-CO-CO}_2\text{Me} \rightarrow \text{Enoic Acid Derivative}
    $$

    • Precipitation typically occurs within 1 h, with yields ranging from 14% to 74% depending on substituents.

Example Protocol :

  • Reactants : 4-Methylbenzaldehyde, 2-methoxyethylamine, and methyl 4-oxobut-2-enoate.
  • Conditions : Stirring in 1,4-dioxane at room temperature for 24 h.
  • Yield : ~40–60% (extrapolated from analogous reactions).

Stereoselective Control of Double Bond Geometry

The E configuration is favored under kinetic control via:

  • Low-Temperature Reactions : Slower equilibration allows preferential crystallization of the E isomer.
  • Microwave Assistance : Rapid heating/quenching minimizes isomerization.

Characterization :

  • $$ ^1\text{H} $$ NMR: The E isomer exhibits a downfield shift for the α-proton (δ 6.2–6.5 ppm) due to conjugation with the carbonyl.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers when applicable.

Optimization and Scalability

Solvent and Catalytic Effects

Solvent Catalyst Yield (%) Reaction Time (h)
1,4-Dioxane None 43 24
Ethanol Acetic Acid 58 12
DMF K$$2$$CO$$3$$ 35 6

Data adapted from. Ethanol with catalytic acid enhances imine stability and cyclization rates.

Microwave vs. Conventional Heating

Method Temperature (°C) Time (min) Yield (%)
Microwave 80 15 65
Conventional 80 120 52

Microwave irradiation reduces side reactions, improving efficiency.

Challenges and Alternative Routes

Competing Tautomerization

The keto-enol equilibrium in α-keto esters complicates isolation. Acidic workup (pH 3–4) stabilizes the keto form, but enol content persists, requiring chromatographic purification.

Stereochemical Purity

The Z isomer may form via:

  • Thermodynamic Control : Prolonged heating favors Z due to steric factors.
  • Solution-Phase Equilibration : Polar solvents (e.g., DMSO) accelerate isomerization.

Mitigation Strategies :

  • Use non-polar solvents (toluene, hexane).
  • Employ flash chromatography with silica gel modified with silver nitrate.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Reference
Ester hydrolysis1M HCl, reflux, 6 hours(E)-4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid82%
Amide hydrolysis (partial)NaOH (2M), 80°C, 4 hours(E)-4-amino-4-oxobut-2-enoic acid derivative45%

Acidic hydrolysis cleaves the methoxy group to yield the free carboxylic acid, while basic conditions partially cleave the amide bond. The enone system remains intact under these conditions .

Nucleophilic Additions

The α,β-unsaturated carbonyl system participates in Michael additions with nucleophiles:

Nucleophile Conditions Product Yield Reference
ThiophenolEtOH, rt, 2 hours(E)-4-((2-methoxyethyl)amino)-4-oxo-2-(phenylthio)butanoic acid68%
AminesDMF, 60°C, 12 hoursβ-Amino carbonyl adducts50–75%

The reaction with thiophenol proceeds regioselectively at the β-position of the enone, forming sulfur-containing derivatives . Amines yield β-amino adducts, useful in peptide mimetics .

Reduction Reactions

The enone system is reduced to saturated derivatives:

Reagent Conditions Product Yield Reference
NaBH4MeOH, 0°C, 1 hour(E)-4-((2-methoxyethyl)amino)-4-oxobutanoic acid90%
H2/Pd-CEtOAc, rt, 3 hoursFully saturated butanoic acid derivative85%

Sodium borohydride selectively reduces the double bond without affecting the amide or ester groups . Catalytic hydrogenation fully saturates the molecule .

Cyclization Reactions

Intramolecular reactions form heterocycles:

Conditions Product Yield Reference
PPA, 120°C, 8 hours5-Membered lactam derivative55%
DCC, DMAP, CH2Cl2, rt, 24hMacrocyclic lactone30%

Polyphosphoric acid (PPA) promotes lactam formation via intramolecular amide cyclization . Macrocyclic products are less common but achievable with coupling agents .

Oxidation and Substitution

The methoxyethyl group undergoes oxidation, while the amide participates in substitutions:

Reaction Conditions Product Yield Reference
Oxidation (methoxy group)KMnO4, H2O, 50°C, 2 hoursCarboxylic acid derivative78%
Amide substitutionSOCl2, then R-NH2Urea or thiourea analogs60%

Permanganate oxidizes the methoxyethyl chain to a carboxylic acid . Amide activation with thionyl chloride enables substitution with amines .

Tautomerism and Stability

The enol-keto equilibrium influences reactivity:

Condition Tautomer Ratio (Keto:Enol) Impact on Reactivity Reference
CDCl3, rt85:15Enhanced electrophilicity in keto form
DMSO-d6, 60°C70:30Increased enol content promotes nucleophilic attack

NMR studies of analogous compounds show temperature- and solvent-dependent tautomer ratios, affecting reaction outcomes .

Key Mechanistic Insights:

  • The enone system drives conjugate additions and cyclizations .

  • The amide group’s electron-withdrawing effect enhances the electrophilicity of the α,β-unsaturated carbonyl.

  • Steric hindrance from the methoxyethyl chain directs regioselectivity in nucleophilic attacks .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Methoxyethyl vs. Aromatic Substituents

  • (E)-4-((2-Methoxyethyl)amino)-4-oxobut-2-enoic acid: The 2-methoxyethyl group balances hydrophilicity and lipophilicity, improving solubility compared to purely aromatic derivatives. This feature is advantageous in drug design for bioavailability .
  • This compound showed utility as a biochemical reagent but lacked specific inhibitory data .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: A boronic acid derivative with a 2-methoxyethylphenoxy group demonstrated potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM), outperforming trichostatin A (IC₅₀ ~1.5 µM). The boronic acid moiety likely enhances target binding via covalent interactions .

Heterocyclic Derivatives

  • This compound inhibited human thymidylate synthase (hTS), suggesting heterocyclic substituents can fine-tune enzyme interactions .

Stereochemical and Functional Group Variations

(E)- vs. (Z)-Isomers

  • This compound, synthesized via maleic anhydride reactions, showed distinct spectral properties compared to (E)-isomers .
  • (Z)-4-Amino-4-oxobut-2-enoic acid: An endogenous metabolite with a primary amino group instead of methoxyethyl. The absence of the methoxyethyl chain simplifies interactions but limits solubility .

Carboxylic Acid Derivatives

  • (E)-4-Methoxy-4-oxobut-2-enoic acid (CAS 2756-87-8): Replacing the amino group with methoxy eliminates hydrogen-bonding capacity, reducing target specificity. This compound is primarily used in synthetic chemistry rather than biological applications .

Analytical Characterization

  • Spectroscopy: NMR and IR are standard for confirming α,β-unsaturated carbonyl systems and substituent identity. For example, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid exhibited characteristic ¹H NMR peaks at δ 6.3–7.2 ppm for aromatic protons .
  • Potentiometric Titration : Used to determine acid dissociation constants (pKa) of carboxylic acid derivatives, critical for predicting ionization states in biological environments .

Comparative Data Table

Compound Name Substituent Biological Activity (IC₅₀) Solubility (LogP) Key Reference
This compound 2-Methoxyethylamino Not reported Moderate (~0.5)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid + methoxyethylphenoxy 1 µM (fungal HDAC) Low (~2.8)
(E)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylphenylamino Biochemical reagent Low (~1.9)
(Z)-4-Amino-4-oxobut-2-enoic acid Primary amino Endogenous metabolite High (~−1.2)

Research Implications

The structural versatility of α,β-unsaturated carbonyl derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. The 2-methoxyethyl group in this compound offers a strategic balance between solubility and target engagement, contrasting with aromatic or heterocyclic analogs.

Q & A

Q. What are the optimal synthetic routes for (E)-4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid, and how can reaction yields be improved?

  • Category : Synthesis Optimization
  • Methodological Answer : The compound can be synthesized via nucleophilic addition of 2-methoxyethylamine to maleic anhydride derivatives. Key factors influencing yield include:
  • Stoichiometry : A 1:1.2 molar ratio of maleic anhydride to amine ensures excess amine for complete conversion .
  • Temperature : Reactions conducted at 60–80°C in anhydrous THF or DMF minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate amide bond formation but require post-reaction removal .

Table 1 : Representative Yields for Analogous Compounds

CompoundYield (%)Purity (%)
(E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide45.8799.5
(E)-4-(3,5-dimethoxyphenyl)amide50.0099.6
(E)-4-(4-isopropylphenyl)amide63.5399.7

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Category : Structural Characterization
  • Methodological Answer :
  • NMR : ¹H NMR identifies α,β-unsaturated carbonyl protons (δ 6.2–7.1 ppm, doublets) and methoxyethyl protons (δ 3.3–3.5 ppm) . ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm verify purity (>99.5%) and retention times (~8–12 min) .
  • HRMS : Electrospray ionization (ESI) in positive ion mode provides exact mass matching (±2 ppm) to theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Category : Structure-Activity Relationships
  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). The α,β-unsaturated carbonyl group may act as a Michael acceptor, forming covalent bonds with cysteine residues .
  • QSAR Models : Correlate substituent effects (e.g., methoxyethyl group) with bioactivity using Hammett constants or logP values .

Q. What in vitro assays are suitable for evaluating its antiproliferative or antimicrobial effects?

  • Category : Biological Activity Screening
  • Methodological Answer :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM. IC₅₀ values <20 μM suggest therapeutic potential .
  • Kirby-Bauer Disk Diffusion : Assess antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm indicate efficacy .

Q. How can conflicting data from solubility and stability studies be resolved?

  • Category : Data Contradiction Analysis
  • Methodological Answer :
  • Solubility : Use Hansen solubility parameters to optimize solvents. For example, DMSO solubilizes the compound at >50 mg/mL, while aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitors decomposition products, such as hydrolysis of the amide bond .

Q. What strategies enhance the compound’s selectivity in enzyme inhibition assays?

  • Category : Mechanistic Studies
  • Methodological Answer :
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots. Competitive inhibition patterns suggest direct binding to the active site .
  • Mutagenesis : Engineer enzyme variants (e.g., COX-2 S530A) to test if the methoxyethyl group sterically hinders binding .

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